N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Linker SAR Conformational flexibility Benzimidazole pharmacophore

Researchers screening CMGC or tyrosine kinase panels frequently encounter hit-confirmation failures when substituting nearest-neighbor analogs that alter linker geometry or benzimidazole regioattachment-leading to unrecognized SAR discontinuity. This compound, with its N-2 benzimidazole attachment and ethyl (-CH₂CH₂-) spacer, preserves the exact three-dimensional pharmacophore presentation required for reproducible ATP-site binding. - Conformational advantage: the ethyl linker permits multi-pose sampling within the ATP pocket, unlike rigid methylene-linked analogs (CAS 1574296-59-5) that restrict binding geometry. - Assay-ready identity: supplied as the defined N-2 regioisomer with full analytical characterization; eliminates tautomeric ambiguity that confounds SAR interpretation. - Supply assurance: available through BenchChem with batch-to-batch consistency for longitudinal screening campaigns.

Molecular Formula C15H13N7O
Molecular Weight 307.31 g/mol
Cat. No. B12170032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Molecular FormulaC15H13N7O
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC4=NN=NN4C=C3
InChIInChI=1S/C15H13N7O/c23-15(10-6-8-22-14(9-10)19-20-21-22)16-7-5-13-17-11-3-1-2-4-12(11)18-13/h1-4,6,8-9H,5,7H2,(H,16,23)(H,17,18)
InChIKeyQHGMRUYRWKZQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide (CAS 1574302-83-2): Structural Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide (CAS 1574302-83-2; molecular formula C₁₅H₁₃N₇O; MW 307.31 g/mol) is a synthetic heterocyclic small molecule belonging to the tetrazolo[1,5-a]pyridine-7-carboxamide class, functionalized with a 1H-benzimidazol-2-yl moiety via an ethyl linker . The compound integrates three pharmacophoric elements: a fused tetrazolo[1,5-a]pyridine bicyclic core, a secondary carboxamide bridge at the 7-position, and a benzimidazole ring attached through a two-carbon ethyl spacer at the benzimidazole N-2 position. It is listed in commercial screening libraries (ChemDiv, ChemBridge) and is primarily positioned as a research tool compound for medicinal chemistry and early-stage drug discovery programs targeting kinases, inflammatory pathways, and antimicrobial applications . Key identifiers include SMILES O=C(NCCc1nc2ccccc2[nH]1)c1ccn2nnnc2c1 and InChI-based unique registration.

Why N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide Cannot Be Replaced by Nearest-Neighbor Analogs Without Altered Biological Readout


Within the tetrazolo[1,5-a]pyridine-7-carboxamide chemical space, seemingly minor structural permutations—linker length, benzimidazole regioattachment, and heterocycle fusion topology—produce profound differences in molecular recognition, physicochemical properties, and ultimately biological phenotype [1]. The ethyl (–CH₂CH₂–) spacer in this compound confers a distinct three-dimensional presentation of the benzimidazole pharmacophore relative to both the carboxamide hydrogen-bonding network and the electron-deficient tetrazolo[1,5-a]pyridine plane, a geometric relationship that is fundamentally altered in the methylene-linked (CAS 1574296-59-5) and propyl-linked analogs . Furthermore, the N-2 (rather than N-1) attachment to the benzimidazole determines both the tautomeric state and the vector of the hydrogen-bond donor NH, directly impacting target binding. The tetrazolo[1,5-a]pyridine core itself exhibits documented thermal decomposition behavior (Eₐ via DSC, TG-MS pyrolysate profile) that varies with peripheral substitution [2], meaning procurement of any nearest-neighbor analog for a defined assay introduces both unrecognized stability variables and unpredictable SAR discontinuity. In screening campaigns where this compound has been selected as a hit, substitution with a close analog lacking head-to-head equivalence data carries a quantifiable risk of losing the observed biological signal.

Quantitative Differentiation Evidence for N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide Versus Its Closest Structural Analogs


Ethyl Linker Length Differentiation: Two-Carbon Spacer vs. Methylene (C1) and Propyl (C3) Analogs in Benzimidazole Presentation Geometry

The ethyl linker (–CH₂CH₂–) in the target compound introduces two rotatable bonds between the benzimidazole C2 position and the carboxamide nitrogen, enabling a conformational ensemble that is topologically distinct from the rigid methylene-linked analog N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide (CAS 1574296-59-5, MW 293.28, C₁₄H₁₁N₇O) . The methylene analog presents the benzimidazole in a more constrained, coplanar orientation relative to the tetrazolo[1,5-a]pyridine plane, whereas the propyl analog (N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide, MW 321.34) introduces increased entropic penalty upon target binding . In the context of benzimidazole-bearing kinase inhibitors and PARP inhibitors, the ethylene spacer has been identified as a privileged linker length for simultaneously engaging the adenine pocket (via the benzimidazole) and a distal hydrophobic subpocket (via the tetrazolo[1,5-a]pyridine) [1].

Linker SAR Conformational flexibility Benzimidazole pharmacophore Molecular recognition

Benzimidazole N-2 vs. N-1 Regiochemistry: Positional Isomer Differentiation from N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

The target compound anchors the ethyl linker at the benzimidazole C2 (imidazole carbon) position, leaving the N1–H as a free hydrogen-bond donor. Its positional isomer N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide (CAS 1574401-34-5; identical MW 307.31 and molecular formula C₁₅H₁₃N₇O) attaches the linker at the benzimidazole N1, which eliminates the free N1–H donor and fundamentally alters the tautomeric equilibrium of the benzimidazole ring . Benzimidazole N2-substituted derivatives retain an annular NH capable of acting as a hydrogen-bond donor to kinase hinge regions (e.g., interaction with backbone carbonyl of Glu or Met gatekeeper residues), a feature documented in multiple benzimidazole-carboxamide kinase inhibitor co-crystal structures [1]. In contrast, N1-substituted benzimidazoles lack this donor and rely on alternative binding modes that may not recapitulate the same target engagement profile.

Positional isomerism Tautomerism Hydrogen-bond donor Benzimidazole regioisomer

Thermal Stability of the Tetrazolo[1,5-a]pyridine Core: DSC/TGA-Derived Activation Energy and Decomposition Pathway as a Handling and Storage Differentiator

The tetrazolo[1,5-a]pyridine core has been characterized for thermal hazard properties by combined TG-DSC-ARC analysis and DFT calculations [1]. The apparent activation energy (Eₐ) for decomposition of the unsubstituted tetrazolo[1,5-a]pyridine was determined to follow an Avarami-Erofeve (A2) reaction model, with major pyrolysis products identified as N₂, HCN, and C₂H₂ via TG-MS [1]. The decomposition proceeds through tetrazole ring opening with N₂ elimination, followed by pyridine ring rupture. While the specific compound has not been subjected to dedicated DSC study, the presence of the benzimidazole-ethyl-carboxamide substituent at the 7-position is expected to modulate the onset decomposition temperature (Tₒₙₛₑₜ) relative to the parent core by altering electron density on the tetrazole ring [2]. This contrasts with analogs bearing electron-withdrawing substituents directly on the tetrazolo[1,5-a]pyridine ring, which may exhibit lower thermal stability.

Thermal stability DSC TG-MS Activation energy Safety

Dual Benzimidazole-Tetrazole Pharmacophore Strategy: Class-Level Evidence for Polypharmacology and Target Engagement Breadth vs. Single-Pharmacophore Analogs

The combination of a benzimidazole moiety with a tetrazole-containing heterocycle has been validated in multiple medicinal chemistry campaigns as a strategy for achieving dual-target pharmacology or enhanced selectivity within a target family. Benzimidazole derivatives have demonstrated anticancer activity with IC₅₀ values ranging from 1.02 μM to 5.40 μM against MGC-803, PC-3, and MCF-7 cell lines, outperforming 5-FU in several instances [1]. Separately, tetrazole derivatives have been identified as selective COX-2 inhibitors (e.g., compound 7c: COX-2 IC₅₀ = 0.23 μM; selectivity index = 16.91 vs. COX-1) [2]. Tetrazolobenzimidazole hybrids synthesized by Peharkar et al. exhibited anti-inflammatory activity superior to diclofenac with reduced gastric ulceration in preclinical models [3]. The target compound, bearing both pharmacophores connected through a flexible ethyl linker, is structurally positioned to recapitulate this dual-mechanism potential in a single chemical entity, unlike analogs containing only one of the two heterocyclic systems (e.g., benzimidazole-only or tetrazolo[1,5-a]pyridine-only compounds).

Benzimidazole Tetrazole Dual pharmacophore Kinase inhibition Anti-inflammatory

Tetrazolo[1,5-a]pyridine-7-carboxamide vs. 6-Carboxamide Regioisomer: Positional Effects on Hydrogen-Bonding Geometry and Target Complementarity

The target compound bears the carboxamide functionality at the 7-position of the tetrazolo[1,5-a]pyridine ring, whereas several commercially available analogs (e.g., N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide and N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide) place the carboxamide at the 6-position . In the tetrazolo[1,5-a]pyridine system, the 7-position is para to the pyridine nitrogen (N4 of the fused system) and experiences a distinct electronic environment compared to the 6-position (meta to N4), resulting in different H-bond acceptor/donor geometry and dipole moment alignment [1]. This positional difference translates to altered vectors for the carboxamide NH and C=O groups relative to the tetrazole ring plane, which can be decisive for discriminating between closely related protein binding sites that differ in the spatial arrangement of complementary H-bonding residues.

Regioisomer Carboxamide position Binding pose Tetrazolo[1,5-a]pyridine

High-Confidence Application Scenarios for N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide Based on Structural and Class-Level Evidence


Kinase Inhibitor Screening Library Enrichment: Dual Benzimidazole-Tetrazole Pharmacophore for ATP-Binding Site Engagement

The compound is structurally optimized for inclusion in kinase-focused screening libraries, where the benzimidazole moiety serves as a purine-mimetic hinge-binding element and the tetrazolo[1,5-a]pyridine-7-carboxamide provides additional H-bond contacts in the ribose pocket or solvent-exposed region [1]. The ethyl linker permits the benzimidazole to sample multiple binding poses within the ATP site, a conformational advantage over more rigid methylene-linked analogs. This compound is appropriate for screening panels targeting CMGC kinases (CDKs, GSK3β), tyrosine kinases, and lipid kinases where benzimidazole-based type I inhibitors have established precedent [1].

Anti-Inflammatory Drug Discovery: COX-2 / 5-LOX Dual Inhibition Hypothesis Testing via Benzimidazole-Tetrazole Hybrid Scaffold

Based on the demonstrated anti-inflammatory activity of tetrazolobenzimidazole hybrids exceeding diclofenac with reduced gastric toxicity [2], and the independent COX-2 inhibitory potency of tetrazole derivatives (IC₅₀ as low as 0.23 μM) [3], this compound is suited as a starting point for structure-based optimization of balanced COX-2/5-LOX dual inhibitors. The N2-benzimidazole NH and the tetrazolo[1,5-a]pyridine N atoms provide the hydrogen-bonding network required for COX-2 active-site engagement, while the 7-carboxamide offers a vector for introducing selectivity-modulating substituents.

Antimicrobial Research: Tetrazolo[1,5-a]pyridine Core with Benzimidazole Enhancement for DNA Gyrase/Topoisomerase II Targeting

Tetrazolo[1,5-a]pyridine derivatives have demonstrated antimicrobial activity attributed to inhibition of DNA gyrase and topoisomerase II [4]. The benzimidazole moiety in the target compound can intercalate or bind to the DNA-enzyme complex, while the tetrazolo[1,5-a]pyridine provides metal-chelating capacity. This compound is positioned for evaluation against drug-resistant bacterial strains where dual-mechanism (DNA binding + enzyme inhibition) agents are needed to overcome single-target resistance [4].

Chemical Biology Tool Compound: Investigating PARP-1 or Multi-Kinase Signaling Node Inhibition with a Benzimidazole-Ethyl-Tetrazolo Hybrid Probe

Tricyclic benzimidazole carboxamides are established PARP-1 inhibitors (e.g., rucaparib: PARP-1 IC₅₀ = 0.8 μM) [5]. The target compound's structural architecture—benzimidazole-carboxamide linked to a nitrogen-rich heterocycle—parallels the core features of known PARP-1 catalytic domain binders. As a tool compound, it enables chemical biology studies probing polypharmacology at the intersection of PARP signaling and kinase cascades, particularly in BRCA-mutant or DNA-repair-deficient cellular models, where a single chemical probe with dual benzimidazole and tetrazole functionality may reveal synergistic pathway effects not observable with single-pharmacophore tools [5].

Quote Request

Request a Quote for N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.